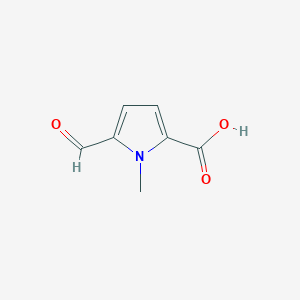
4'-Tert-butyl-3-chloro-1,1'-biphenyl-4-amine hydrochloride
Descripción general
Descripción
4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N and a molecular weight of 296.23 . It is used for proteomics research .
Chemical Reactions Analysis
While specific chemical reactions involving 4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride are not available, related compounds are known to be involved in various types of reactions. For instance, tBuBrettPhos is a phosphine ligand widely used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride has a molecular weight of 296.23 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for asymmetric synthesis of amines. They facilitate the synthesis of a wide range of highly enantioenriched amines, such as alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group serves multiple functions: activating imines for nucleophilic addition, acting as a chiral directing group, and being readily removable post-nucleophilic addition by acid treatment (Ellman, Owens & Tang, 2002).
Ligand Chemistry and Transition Metal Complexes
- The electronic structures of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd) have been studied extensively. These complexes exhibit intriguing electronic and magnetic properties due to the presence of radical ligands. The electrochemistry of these complexes has been explored, revealing a series of reversible one-electron-transfer waves, indicating their potential in electronic and magnetic applications (Chaudhuri et al., 2001).
DNA/Protein Binding and Anticancer Activity
- Cyclometalated Rh(III) and Ir(III) complexes have shown efficient binding with calf thymus DNA and bovine serum albumin, indicating potential therapeutic applications. These complexes have been synthesized and characterized, offering insight into their interaction with biological molecules and potential in cancer treatment (Mukhopadhyay et al., 2015).
Crystal Structure Analysis
- The crystal structure of certain amines reveals U-shaped conjugated cores with planarity enforced by intramolecular hydrogen bonding. Such insights are crucial for understanding molecular interactions and designing molecules with specific properties (Ostercamp, Preston & Onan, 1993).
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-2-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12;/h4-10H,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPAJXYAVYTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




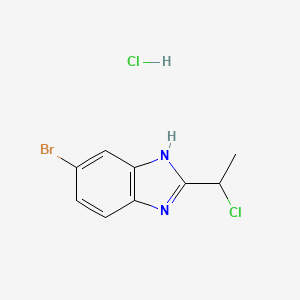
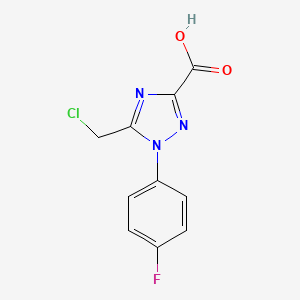

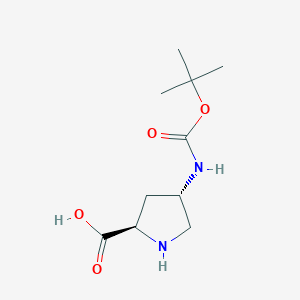
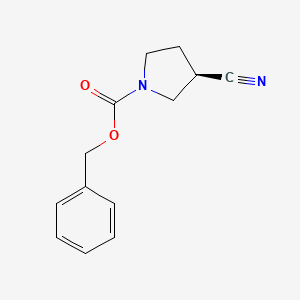
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)
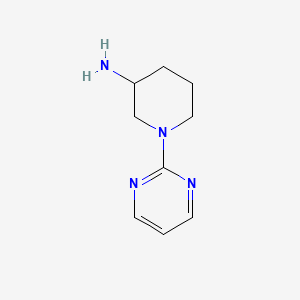
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)
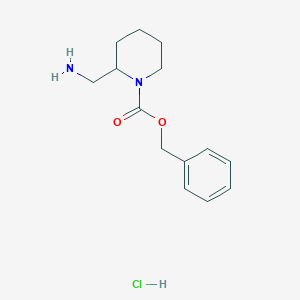
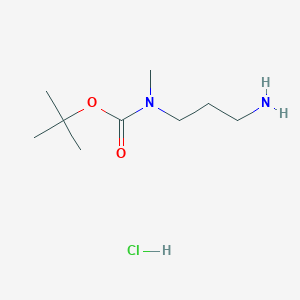
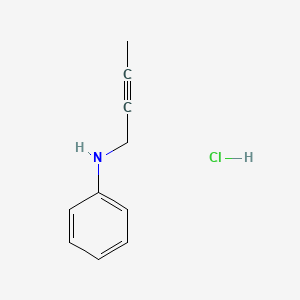
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
